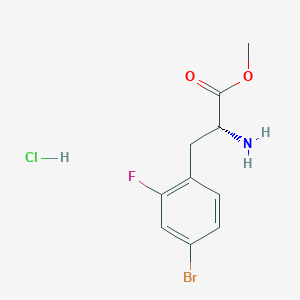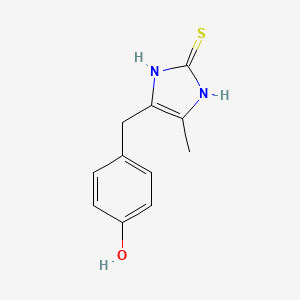
2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex chemical compound with potential applications in various scientific fields. The compound features a combination of fluorophenoxy and oxadiazole groups, suggesting potential biological activity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process, starting with the appropriate substituted phenol and piperidine derivatives. Key steps involve:
Formation of the Fluorophenoxy Intermediate: : Reacting 4-fluorophenol with ethyl bromoacetate under basic conditions.
Introduction of the Piperidine Moiety: : Coupling the fluorophenoxy intermediate with a piperidine derivative containing the oxadiazole group, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the Final Compound: : Final cyclization and substitution reactions to introduce the ethanone group.
Industrial Production Methods
The industrial scale production involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
High-throughput screening of catalysts and solvents.
Use of continuous flow reactors for better control over reaction parameters.
Implementation of purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The presence of multiple aromatic and heterocyclic groups allows for various oxidation reactions, potentially leading to hydroxylated products.
Reduction: : Can undergo reduction reactions primarily affecting the oxadiazole ring and ketone groups.
Substitution: : The fluorophenoxy group is susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Commonly uses hydride donors like LiAlH4 or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Products vary depending on the reaction type:
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced oxadiazole or ketone derivatives.
Substitution: : Substituted fluorophenoxy compounds.
Applications De Recherche Scientifique
Chemistry
Catalyst Development: : Due to its unique structure, it can be used as a ligand in the synthesis of new catalysts.
Material Science: : Potential precursor for creating polymers or advanced materials with specific properties.
Biology
Bioactive Compounds: : Potential use in the development of pharmaceuticals due to the combination of fluoro and oxadiazole groups.
Medicine
Drug Design: : Exploring its pharmacokinetic properties and potential as a drug candidate targeting specific biological pathways.
Industry
Electronic Industry: : Utilized in the synthesis of components for electronics owing to its unique electronic properties.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects
The compound interacts with biological systems through:
Molecular Targeting: : Binding to specific proteins or enzymes, potentially inhibiting or activating them.
Pathway Involvement: : Influencing cellular pathways related to the oxadiazole and fluorophenoxy groups.
Molecular Targets and Pathways
Specific molecular targets include enzymes involved in oxidative stress and metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparison
Compared to similar compounds, 2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups that enhance its stability and potential reactivity.
List of Similar Compounds
2-(4-Fluorophenoxy)-1-piperidin-1-ylethanone: : Lacks the oxadiazole group.
1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Lacks the fluorophenoxy group.
2-(4-Chlorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Substitutes the fluorine with chlorine.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O3/c17-11-1-3-12(4-2-11)25-9-13(24)23-7-5-10(6-8-23)14-21-22-15(26-14)16(18,19)20/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHMQBKCMIWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2670768.png)


![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2670771.png)


![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2670774.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2670778.png)

![N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2670781.png)


![5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2670787.png)

